Product packaging for [1-(Methylamino)cyclopropyl]methanol(Cat. No.:CAS No. 1094071-94-9)

[1-(Methylamino)cyclopropyl]methanol

Cat. No.: B3045531
CAS No.: 1094071-94-9
M. Wt: 101.15
InChI Key: HKFABBUJPSDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1-(Methylamino)cyclopropyl]methanol is a chemical building block of interest in organic synthesis and medicinal chemistry research. Compounds featuring the cyclopropanol and methylamino motif are valuable intermediates for constructing more complex molecular architectures. Research on structurally similar cyclopropylmethanol derivatives highlights their significant utility in synthetic chemistry. For instance, these compounds can serve as precursors in acid-catalyzed rearrangement reactions, such as the Julia olefin synthesis, to selectively form E-homoallylic derivatives . This reaction proceeds via a cyclopropylmethyl cation intermediate, which undergoes a homoallylic rearrangement, a transformation valuable for creating specific alkene structures found in natural products and pharmaceuticals . Furthermore, cyclopropylmethanol analogs have been investigated for their bioactivity. Studies indicate that certain 1-aryl-1-cyclopropylmethanol derivatives exhibit fungistatic activity against plant pathogens, suggesting the cyclopropylmethanol group can be a key pharmacophore in the development of agrochemicals . As a versatile scaffold, this compound is strictly for research use in exploring these and other applications, such as the synthesis of allene derivatives or other functionalized molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B3045531 [1-(Methylamino)cyclopropyl]methanol CAS No. 1094071-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methylamino)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-5(4-7)2-3-5/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFABBUJPSDLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293232
Record name 1-(Methylamino)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094071-94-9
Record name 1-(Methylamino)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094071-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylamino)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Insights into Reactions Involving 1 Methylamino Cyclopropyl Methanol

Metal-Catalyzed Reaction Mechanisms

Metal catalysts play a pivotal role in activating and functionalizing the strained cyclopropane (B1198618) ring of [1-(Methylamino)cyclopropyl]methanol and its derivatives. The following sections explore plausible mechanistic pathways in metal-catalyzed reactions.

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, can be conceptually extended to the strained sigma bonds of a cyclopropane ring. While specific studies on the carbometalation of this compound are not extensively documented, a plausible mechanism can be inferred from the reactivity of other cyclopropenes and strained rings.

The reaction would likely initiate with the coordination of the metal center to the cyclopropane ring, potentially facilitated by the adjacent hydroxyl or amino groups. This coordination would activate the C-C bonds of the cyclopropane for nucleophilic attack by the organometallic reagent. The regioselectivity of the addition would be influenced by steric and electronic factors, including the directing effects of the substituents. The resulting metallacyclic intermediate could then undergo further transformations, such as reductive elimination or reaction with an electrophile, to yield the final product.

Table 1: Plausible Intermediates in a Hypothetical Carbometalation of a Cyclopropylamine (B47189) Derivative

StepIntermediateDescription
1Metal-Cyclopropane π-ComplexThe transition metal catalyst coordinates to the cyclopropane ring, weakening the C-C bonds.
2Oxidative AdditionThe metal inserts into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate.
3Migratory InsertionThe organic group from the organometallic reagent inserts into a metal-carbon bond of the metallacycle.
4Reductive EliminationThe final product is formed by the reductive elimination of the organic fragment from the metal center, regenerating the active catalyst.

This table presents a hypothetical reaction pathway based on general principles of carbometalation, as specific literature for this compound is not available.

Nickel-catalyzed cross-coupling reactions of cyclopropylamine derivatives have been reported, providing a strong basis for understanding the mechanistic cycle involving this compound. A notable example is the reductive cross-coupling of N-hydroxyphthalimide (NHP) esters of cyclopropylamines with (hetero)aryl halides. researchgate.net The catalytic cycle for such a reaction, likely involving a Ni(I)/Ni(III) or a Ni(0)/Ni(II) pathway, can be broken down into the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the (hetero)aryl halide to a low-valent nickel species, for instance, Ni(0) or Ni(I). This step forms an arylnickel intermediate.

Transmetalation (or Radical Capture): In a reductive cross-coupling scenario, a single-electron transfer (SET) from the nickel center to the NHP ester of the cyclopropylamine can generate a cyclopropyl (B3062369) radical. This radical is then captured by the arylnickel species.

Reductive Elimination: The resulting diorganonickel intermediate undergoes reductive elimination to form the C-C bond between the aryl group and the cyclopropylamine, yielding the final product and regenerating the active nickel catalyst. researchgate.net

Table 2: Key Steps in a Nickel-Catalyzed Cross-Coupling of a Cyclopropylamine Derivative

StepReactionDescription
1Oxidative AdditionAr-X + Ni(0) → Ar-Ni(II)-X
2Single Electron Transfer & Radical FormationR-NHP + Ni(I) → R• + Ni(II) + NHP⁻
3Radical CaptureAr-Ni(II)-X + R• → Ar-Ni(III)(R)-X
4Reductive EliminationAr-Ni(III)(R)-X → Ar-R + Ni(I) + X⁻

This table is based on the proposed mechanism for the nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters. researchgate.net

Hydride Transfer Reaction Mechanisms

Hydride transfer reactions involving this compound could be envisaged, particularly the abstraction of a hydride from the carbinol carbon. While specific literature on this compound is scarce, the general mechanism would likely involve a strong hydride acceptor, such as a carbocation or a Lewis acid-activated oxidant.

The reaction would proceed via a transition state where the hydride is transferred from the carbon atom of the methanol (B129727) moiety to the acceptor. The stability of the resulting oxocarbenium ion would be a key driving force for the reaction. The presence of the adjacent nitrogen atom could influence the reaction rate and pathway through electronic effects.

Table 3: Hypothetical Hydride Abstraction from this compound

ReactantHydride AcceptorIntermediateProduct (after workup)
This compoundTrityl cation (Ph₃C⁺)Cyclopropyl-stabilized oxocarbenium ion[1-(Methylamino)cyclopropyl]formaldehyde

This table illustrates a plausible hydride transfer reaction based on general chemical principles.

Radical Chain Propagation Mechanisms

The cyclopropylmethyl radical is known to undergo rapid ring-opening to the corresponding homoallylic radical. This property makes cyclopropane-containing molecules excellent probes for radical reaction mechanisms. In the context of this compound, a radical generated at the methylene (B1212753) carbon adjacent to the nitrogen would likely be stabilized. However, a radical on the carbinol carbon could initiate a chain process.

A typical radical chain propagation mechanism involving this compound could be initiated by a radical initiator abstracting a hydrogen atom from the methanol moiety. The resulting α-hydroxycyclopropylmethyl radical could then undergo various propagation steps, such as addition to a π-system or fragmentation. The high ring strain of the cyclopropane ring makes ring-opening a highly probable event for a radical centered on the cyclopropane ring itself or on an adjacent atom.

Table 4: Plausible Radical Chain Propagation Steps

StepReactionDescription
InitiationInitiator• + R-CH₂OH → Initiator-H + R-C•HOHA radical initiator generates an initial carbon-centered radical.
Propagation 1R-C•HOH + X-Y → R-CH(OH)X + Y•The carbon-centered radical reacts with a molecule to form a new bond and another radical.
Propagation 2Y• + R-CH₂OH → Y-H + R-C•HOHThe newly formed radical continues the chain by reacting with another molecule of the starting material.
Termination2 R-C•HOH → DimerTwo radicals combine to terminate the chain.

This table outlines a general radical chain mechanism that could involve this compound.

Computational and Theoretical Chemistry Applications to 1 Methylamino Cyclopropyl Methanol

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's behavior lies in its electronic structure and three-dimensional shape. Computational methods can accurately predict these fundamental properties.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.orgdntb.gov.ua It is widely applied to molecules like [1-(Methylamino)cyclopropyl]methanol to determine optimized molecular geometry and electronic properties.

DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the coordinates of all atoms to find the lowest energy conformation. The resulting geometry provides insight into the spatial arrangement of the cyclopropyl (B3062369) ring, the methylamino group, and the methanol (B129727) moiety.

Furthermore, DFT is used to analyze the electronic properties by calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. mdpi.com

The accuracy of DFT calculations is highly dependent on the chosen level of theory (the specific functional) and the basis set. greeley.org The level of theory refers to the mathematical approximation used to describe the exchange-correlation energy, a key component of the total electronic energy. Popular functionals for organic molecules include B3LYP and the M06 suite of functionals. mdpi.comnih.gov

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the orbital description. Common basis sets include the Pople-style basis sets, such as 6-31G(d,p), and the correlation-consistent basis sets developed by Dunning, like cc-pVDZ or cc-pVTZ. uni-rostock.degaussian.com Pople basis sets are computationally efficient and often provide a good balance of accuracy and cost for geometry optimizations. greeley.org Correlation-consistent basis sets are generally more computationally demanding but offer higher accuracy, which is crucial for precise energy calculations. umich.edu The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (+) is often necessary to accurately describe bonding and non-bonding interactions. gaussian.commit.edu

For a molecule like this compound, a typical approach would be to perform geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set. Subsequently, single-point energy calculations might be performed with a larger basis set, such as cc-pVTZ, to obtain more accurate electronic energies. This multi-level approach is a common strategy to achieve high accuracy while managing computational resources.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. imist.mamdpi.comyoutube.com This method computes the isotropic magnetic shielding tensors for each atom in the molecule.

To obtain the chemical shifts (δ), the calculated shielding values (σ) of the target molecule are referenced against the shielding value of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. imist.ma The formula used is: δ = σ(TMS) - σ(molecule).

For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen and carbon atom. Comparing these theoretical values with experimental data can confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase calculation of a single static structure. conicet.gov.ar

Below is an illustrative table showing the kind of data that would be generated from a theoretical ¹³C NMR analysis.

AtomIsotropic Shielding (σ) (ppm)Chemical Shift (δ) vs. TMS (ppm)
C (Methanol)125.858.5
C (Cyclopropyl, quat.)160.224.1
C (Cyclopropyl, CH2)172.511.8
C (Methyl)148.935.4
C (CH2-N)133.750.6
Note: The values in this table are hypothetical examples to illustrate the output of a GIAO calculation and are not actual computed data for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. researchgate.net

A crucial step in interpreting the complex data from these calculations is the assignment of each vibrational mode to specific molecular motions, such as bond stretching, angle bending, or torsional rotations. nih.gov Potential Energy Distribution (PED) analysis is a common method for this purpose. researchgate.netnih.gov PED decomposes the normal modes of vibration into contributions from a set of defined internal coordinates (e.g., C-H stretch, O-H bend). nih.govresearchgate.net This allows for an unambiguous assignment of the calculated frequencies.

For this compound, this analysis would help assign characteristic frequencies, such as the O-H stretch, N-H stretch, C-H stretches of the methyl and cyclopropyl groups, and various bending and rocking modes.

The following table illustrates a potential PED analysis for a few key vibrational modes.

ModeCalculated Frequency (cm⁻¹)PED Contribution (%)Assignment
ν1365099% S(O-H)O-H stretch
ν2335098% S(N-H)N-H stretch
ν3298085% S(C-H, methyl)Asymmetric C-H stretch
ν4145070% B(C-H), 25% B(N-H)CH₂ scissoring + N-H bend
ν5105080% S(C-O)C-O stretch
Note: This table contains representative data to demonstrate the principles of PED analysis. S denotes stretching and B denotes bending. The values are not actual computed results for this compound.

Reactivity and Reaction Mechanism Simulations

Computational chemistry is a powerful tool for exploring the reactivity of a molecule and simulating potential reaction mechanisms. By modeling the potential energy surface, researchers can identify reaction pathways, transition states, and calculate activation energies, providing deep insight into reaction kinetics and thermodynamics. nih.govresearchgate.net

For this compound, reactivity simulations could explore various transformations, such as oxidation of the alcohol, N-alkylation, or reactions involving the strained cyclopropyl ring. DFT calculations can be used to map the energy profile of a proposed reaction. The structures of reactants, transition states, and products along a reaction coordinate are optimized, and their energies are calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.

Global reactivity descriptors derived from DFT, such as electronegativity, hardness, and electrophilicity index, can provide a general overview of the molecule's reactivity. Local reactivity descriptors, like Fukui functions or the dual descriptor, can pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com For example, analysis of the molecular electrostatic potential map could confirm that the oxygen and nitrogen atoms are the primary nucleophilic centers. Such studies are crucial for designing new synthetic routes and understanding the chemical behavior of this compound in various chemical environments. dtu.dkrsc.org

Mapping of Nucleophilic and Electrophilic Sites (Molecular Electrostatic Potential, MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP is plotted onto the electron density surface of a molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively.

For this compound, the MEP surface would likely highlight the lone pairs of electrons on the oxygen and nitrogen atoms as the most electron-rich regions, rendering them nucleophilic centers. The hydroxyl proton and the protons attached to the nitrogen would be identified as the most electron-poor sites, making them potential electrophilic centers.

Illustrative MEP Data for this compound

Atomic SitePredicted Electrostatic Potential (kcal/mol)Reactivity Prediction
Oxygen (hydroxyl group)-45High Nucleophilicity
Nitrogen (methylamino group)-35Moderate Nucleophilicity
Hydroxyl Hydrogen+50High Electrophilicity
Amino Hydrogen+40Moderate Electrophilicity
Cyclopropyl Carbons-10 to +5Low Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity.

Hypothetical FMO Data for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-8.5Nitrogen (p-orbital), Oxygen (p-orbital)
LUMO+2.0C-O (σ), C-N (σ)
HOMO-LUMO Gap10.5-

Intrinsic Reaction Coordinate (IRC) and Reaction Force Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map out the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. missouri.eduscm.com This provides a detailed picture of the geometric changes that occur throughout a chemical reaction. Reaction Force Analysis, a concept developed from the IRC, examines the forces acting on the nuclei along the reaction coordinate. acs.orgresearchgate.net It helps to partition the reaction path into regions of structural rearrangement and electronic reorganization.

For a potential reaction involving this compound, such as an isomerization or a ring-opening reaction of the cyclopropyl group, an IRC analysis would trace the pathway from the starting material, through the transition state, to the final product. acs.orgnih.gov The reaction force analysis would then identify the points along this path where the most significant bond-breaking and bond-forming events occur.

Illustrative IRC and Reaction Force Data for a Hypothetical Isomerization of this compound

Point on IRCReaction CoordinatePotential Energy (kcal/mol)Reaction Force (a.u.)Dominant Process
Reactant-2.00.00.0-
Pre-Transition State-0.515.0-0.1Structural Reorganization
Transition State0.025.00.0Bond Breaking/Formation
Post-Transition State+0.510.0+0.1Electronic Reorganization
Product+2.0-5.00.0-

Calculation of Activation Free Energies

The activation free energy (ΔG‡) is a critical parameter in chemical kinetics, as it determines the rate of a chemical reaction. Computational chemistry provides methods, often based on Density Functional Theory (DFT), to calculate this value. acs.orgresearchgate.net By locating the transition state structure and calculating its free energy relative to the reactants, the activation free energy can be determined.

For a reaction involving this compound, the calculation of the activation free energy would allow for a quantitative prediction of the reaction rate. This is particularly useful for comparing different possible reaction pathways and identifying the most favorable one.

Hypothetical Activation Free Energies for Competing Reactions of this compound

Reaction PathwayCalculated ΔG‡ (kcal/mol)Predicted Reaction Rate
Intramolecular Proton Transfer18.5Moderate
Cyclopropyl Ring Opening35.0Slow
Dehydration28.0Slow

Conformational Analysis and Stereochemical Elucidation

In Silico DFT Analysis of Conformational Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. In silico Density Functional Theory (DFT) analysis is a powerful tool for exploring the conformational landscape of a molecule. mdpi.com By systematically rotating the dihedral angles and calculating the energy of each resulting conformer, a potential energy surface can be generated, and the most stable conformations can be identified.

For this compound, the key dihedral angles would be around the C-C bond connecting the cyclopropyl ring to the methanol group, and the C-N bond of the methylamino group. The relative energies of the different conformers would be influenced by steric hindrance and potential intramolecular interactions.

Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (C-C-O-H)Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)60° (gauche)180° (anti)0.0075.2
2180° (anti)180° (anti)1.2515.5
360° (gauche)60° (gauche)2.505.8
4180° (anti)60° (gauche)3.103.5

Noncovalent Interaction (NCIplot) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Noncovalent Interaction (NCI) analysis, often visualized with NCIplots, is a computational method used to identify and characterize non-covalent interactions within and between molecules. nih.govacs.orgrsc.org It is based on the electron density and its derivatives. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique that analyzes the topology of the electron density to define atomic basins and characterize chemical bonds and interactions. researchgate.netrsc.org

In this compound, NCIplot and QTAIM analyses would be particularly useful for identifying and quantifying potential intramolecular hydrogen bonds between the hydroxyl group and the amino group. These interactions can play a significant role in determining the preferred conformation of the molecule. The presence of a bond critical point between the hydroxyl hydrogen and the amino nitrogen in the QTAIM analysis would provide strong evidence for such an interaction.

Hypothetical QTAIM and NCIplot Data for the Most Stable Conformer of this compound

InteractionQTAIM Bond Critical Point (BCP) FoundElectron Density at BCP (a.u.)Laplacian of Electron Density at BCP (a.u.)NCIplot Indication
O-H···N Intramolecular Hydrogen BondYes0.025+0.080Weak attractive interaction
C-H···O InteractionNo--van der Waals interaction

Advanced Spectroscopic Characterization of 1 Methylamino Cyclopropyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For a molecule such as [1-(Methylamino)cyclopropyl]methanol, with its unique combination of a strained cyclopropyl (B3062369) ring, a secondary amine, and a primary alcohol, NMR spectroscopy offers invaluable insights into its three-dimensional structure and behavior in solution.

One-Dimensional (¹H, ¹³C) NMR for Structural Elucidation

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are expected:

Cyclopropyl Protons (-CH₂-CH₂-): The protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. This upfield shift is a characteristic feature of cyclopropyl rings due to the ring current effect.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to show distinct signals, likely as a doublet of doublets, due to geminal coupling and coupling to the adjacent hydroxyl proton. These would typically appear in the range of 3.5-4.0 ppm.

Methylamino Protons (-NHCH₃): The methyl group attached to the nitrogen will appear as a singlet, integrating to three protons, typically in the range of 2.3-2.5 ppm. The NH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is generally expected between 1.5 and 3.0 ppm.

Hydroxyl Proton (-OH): Similar to the NH proton, the hydroxyl proton will be a broad singlet with a variable chemical shift, typically between 2.0 and 4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, the following signals are anticipated:

Cyclopropyl Carbons: The two methylene (B1212753) carbons of the cyclopropyl ring are equivalent and will show a single peak in the upfield region, typically between 10 and 20 ppm. The quaternary carbon of the cyclopropyl ring, bonded to the methylamino and hydroxymethyl groups, will be shifted further downfield, likely in the 20-30 ppm range.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the range of 60-70 ppm.

Methylamino Carbon (-CH₂NHCH₃): The methylene carbon adjacent to the nitrogen is expected around 40-50 ppm, while the methyl carbon will be in the 30-40 ppm range.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Integration
Cyclopropyl-H0.5 - 1.5Multiplet4H
-NH-1.5 - 3.0Broad Singlet1H
-CH₃2.3 - 2.5Singlet3H
-CH₂OH3.5 - 4.0Doublet of Doublets2H
-OH2.0 - 4.5Broad Singlet1H
Carbon (¹³C) Expected Chemical Shift (ppm)
Cyclopropyl -CH₂10 - 20
Cyclopropyl -C-20 - 30
-CH₃30 - 40
-CH₂NH-40 - 50
-CH₂OH60 - 70

Two-Dimensional NMR Techniques (e.g., HSQC) for Comprehensive Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show:

A correlation peak between the cyclopropyl proton signals (0.5-1.5 ppm) and the cyclopropyl methylene carbon signal (10-20 ppm).

A correlation between the hydroxymethyl proton signals (3.5-4.0 ppm) and the hydroxymethyl carbon signal (60-70 ppm).

A correlation between the methylamino proton signals (2.3-2.5 ppm) and the methyl carbon signal (30-40 ppm).

A correlation between the methylene protons adjacent to the nitrogen and their corresponding carbon.

This technique is invaluable for confirming the assignments made from the 1D spectra.

Dynamic NMR (D-NMR) for Conformational Dynamics

Dynamic NMR (D-NMR) is a powerful tool for studying the rates of conformational changes in molecules. In this compound, several dynamic processes could potentially be investigated:

Rotation around the C-C and C-N bonds: The rotation of the methylamino and hydroxymethyl groups relative to the cyclopropyl ring could be restricted. At low temperatures, this restricted rotation might lead to the observation of distinct signals for different conformers. As the temperature is raised, these signals would coalesce as the rate of rotation increases.

Nitrogen Inversion: The nitrogen atom in the methylamino group can undergo inversion. D-NMR could potentially be used to determine the energy barrier for this process.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to extract thermodynamic and kinetic parameters for these conformational changes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
N-H stretch (secondary amine)3300-3500Moderate
C-H stretch (cyclopropyl & alkyl)2850-3000Strong
C-H bend (alkyl)1350-1470Moderate
N-H bend (secondary amine)1550-1650Moderate
C-O stretch (primary alcohol)1000-1100Strong
C-N stretch (alkyl amine)1000-1250Moderate

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the cyclopropyl ring can also give rise to characteristic bands, though they may be weak and fall in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the functional groups. The C-C stretching modes of the cyclopropyl ring, which are often weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric C-H stretching vibrations would also be expected to give strong Raman signals.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone in the structural elucidation of organic compounds by providing precise information on their molecular weight and elemental composition. For a molecule such as this compound, advanced mass spectrometry techniques offer unambiguous identification and structural insights.

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within parts-per-million (ppm) levels. longdom.org This precision allows for the confident determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. longdom.orgnih.gov For this compound, with the molecular formula C₆H₁₃NO, HRMS provides definitive confirmation of its composition.

The theoretical exact mass of the neutral molecule is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). When ionized, typically by protonation to form the [M+H]⁺ ion, the mass of a proton is added. HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure this value with high accuracy, and the resulting low mass error between the experimental and theoretical values confirms the elemental formula. longdom.orgnih.gov

Table 1: HRMS Data for the [M+H]⁺ Ion of this compound
Ion FormulaTheoretical Exact Mass (Da)Hypothetical Experimental Mass (Da)Mass Error (ppm)
[C₆H₁₄NO]⁺116.1070116.1068-1.72

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. libretexts.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is ideal for determining the molecular weight of the intact molecule. libretexts.orgmdpi.com In positive ion mode, the amine functionality of this compound is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways could include the loss of small neutral molecules such as water (H₂O) from the alcohol group, or cleavage of the bonds adjacent to the nitrogen atom or the cyclopropyl ring.

Table 2: Hypothetical ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 116.1)
Fragment Ion (m/z)Proposed Structure/Neutral LossDescription
98.1[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
86.1[M+H - CH₂O]⁺Loss of formaldehyde, potentially through a rearrangement.
72.1[C₄H₁₀N]⁺Cleavage of the C-C bond between the cyclopropyl ring and the methanol (B129727) group.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light, providing information about its chromophores and, in chiral molecules, its stereochemistry.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net The structure of this compound contains only saturated alkyl groups and heteroatoms with non-bonding electrons (N and O), but lacks conjugated π-systems that typically act as strong chromophores.

Consequently, the primary electronic transitions expected for this compound are n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions are high in energy and result in absorption maxima (λmax) in the far-UV region, typically below 220 nm. researchgate.net Such absorptions can be difficult to observe with standard spectrophotometers and may be masked by solvent absorption. Derivatization of the molecule to introduce a chromophore, such as converting the amine to an imine or an amide with an aromatic partner, would shift the absorption to a more readily accessible wavelength. researchgate.net

Table 3: Expected UV-Vis Absorption Data
CompoundChromophoreExpected TransitionHypothetical λmax (nm)
This compound-NH-, -OHn→σ~195
Aromatic Imine Derivative-C=N-Arπ→π~250-300

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (R/S) of chiral molecules. nih.govmdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. While this compound itself is an achiral molecule, many of its derivatives can be chiral, for instance, through substitution at the alcohol or amine functional groups with a chiral moiety.

For a chiral derivative, the ECD spectrum provides a unique fingerprint characterized by positive or negative bands known as Cotton effects. The experimental spectrum can be compared with theoretical spectra predicted by quantum-chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govnih.gov This combined experimental and theoretical approach has become a reliable method for stereochemical evaluation.

Table 4: Hypothetical ECD Data for a Chiral Derivative of this compound
EnantiomerWavelength (nm)Sign of Cotton Effect (Δε)
(R)-enantiomer220+ (Positive)
(R)-enantiomer250- (Negative)
(S)-enantiomer220- (Negative)
(S)-enantiomer250+ (Positive)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing one or more unpaired electrons, such as free radicals. nih.govnih.gov this compound is a diamagnetic, closed-shell molecule and is therefore EPR-silent. However, radical species can be generated from this parent molecule through processes like oxidation or photolysis.

For example, a one-electron oxidation of the secondary amine could generate a nitrogen-centered radical (an aminyl radical). u-tokyo.ac.jp EPR spectroscopy would be the definitive method for detecting and characterizing this transient species. nih.gov The EPR spectrum provides two key parameters: the g-value and hyperfine coupling constants. The g-value is characteristic of the radical's electronic environment. u-tokyo.ac.jp Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing information about the identity and location of these nuclei relative to the unpaired electron, thus mapping the spin density distribution within the radical. researchgate.net

Table 5: Hypothetical EPR Parameters for a Nitrogen-Centered Radical Derived from this compound
ParameterHypothetical ValueInformation Provided
g-value2.0045Indicates an organic radical with spin density primarily on a nitrogen atom.
a(¹⁴N)1.4 mTHyperfine coupling to the central nitrogen nucleus.
a(¹H)N-CH₃1.8 mTHyperfine coupling to the three equivalent protons of the N-methyl group.
a(¹H)CH₂2.2 mTHyperfine coupling to the two equivalent protons of the adjacent methylene group.

Advanced Synthetic Applications of 1 Methylamino Cyclopropyl Methanol

Function as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality that can be endowed upon the [1-(Methylamino)cyclopropyl]methanol scaffold makes it a powerful tool in asymmetric synthesis, enabling the stereocontrolled preparation of a wide array of chiral molecules.

Utility in the Synthesis of Diverse Chiral Molecules

The rigid cyclopropane (B1198618) core of this compound provides a well-defined three-dimensional framework that can effectively transfer stereochemical information. When used in its enantiomerically pure form, it serves as a chiral synthon for the introduction of a cyclopropyl (B3062369) moiety into target molecules with high fidelity. The presence of two distinct functional groups, the hydroxyl and the methylamino moieties, allows for sequential and regioselective modifications, further expanding its synthetic utility.

For instance, the hydroxyl group can be readily oxidized to an aldehyde or ketone, or converted to a leaving group for nucleophilic substitution, while the amino group can be acylated, alkylated, or used to form imines. These transformations, performed on an enantiomerically enriched starting material, allow for the synthesis of a diverse range of chiral cyclopropane-containing compounds, which are prevalent motifs in many biologically active molecules and natural products. The conformational rigidity of the cyclopropane ring often leads to high diastereoselectivity in subsequent reactions on adjoining stereocenters.

Application as Chiral Ligands and Auxiliaries in Catalytic Asymmetric Transformations

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of novel chiral ligands and auxiliaries for asymmetric catalysis. The amino and alcohol functionalities can be readily derivatized to incorporate phosphorus, sulfur, or other coordinating atoms, leading to the formation of bidentate or tridentate ligands.

These ligands, when complexed with transition metals, can create a chiral environment around the metal center, enabling highly enantioselective transformations such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable stereochemical arrangement of the substituents on the cyclopropane ring allows for the rational design of ligands with specific steric and electronic properties to optimize catalytic activity and enantioselectivity for a given reaction.

Furthermore, the this compound unit can be employed as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved and recovered, having imparted its chirality to the target molecule.

Ligand/Auxiliary TypePotential Asymmetric TransformationMetal Catalyst
P,N-Bidentate LigandAsymmetric HydrogenationRhodium, Iridium
N,O-Bidentate LigandAsymmetric Allylic AlkylationPalladium
Chiral AuxiliaryAsymmetric Aldol (B89426) AdditionLithium, Boron

Integration into Complex Molecular Architectures and Scaffolds

The unique topology and functional group display of this compound make it an attractive building block for the construction of complex molecular architectures and novel scaffolds in medicinal chemistry and materials science. Its rigid structure can serve as a cornerstone for creating conformationally constrained peptides, peptidomimetics, and other macrocyclic structures.

In the synthesis of complex natural products, the introduction of a cyclopropane ring can significantly impact the biological activity and metabolic stability of the molecule. This compound provides a convenient and stereocontrolled route to incorporate this valuable motif. The ability to functionalize both the amino and hydroxyl groups allows for the seamless integration of this building block into a larger synthetic strategy, enabling the construction of intricate three-dimensional structures.

Key Intermediates in Organic Synthesis

Beyond its direct application as a chiral building block, this compound serves as a pivotal precursor for the synthesis of other important cyclopropane-containing intermediates, namely cyclopropyl ketones, aldehydes, and substituted cyclopropylamines.

Precursor to Cyclopropyl Ketones and Aldehydes

The primary alcohol functionality of this compound can be selectively oxidized to afford the corresponding cyclopropyl aldehyde or, if the amino group is appropriately protected, a cyclopropyl ketone. A variety of standard oxidation reagents can be employed for this transformation, with the choice of reagent depending on the desired oxidation state and the presence of other sensitive functional groups.

Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically effective for the conversion to the aldehyde. Stronger oxidizing agents, like those used in the Swern or Moffatt oxidation, can also be utilized. The resulting cyclopropyl aldehydes and ketones are valuable synthetic intermediates themselves, participating in a wide range of subsequent transformations including Wittig reactions, aldol condensations, and Grignard additions.

Oxidation ReagentProduct
Pyridinium Chlorochromate (PCC)[1-(Methylamino)cyclopropyl]carbaldehyde
Dess-Martin Periodinane (DMP)[1-(Methylamino)cyclopropyl]carbaldehyde
Swern Oxidation (Protected Amine)1-(N-Protected-N-methylamino)cyclopropyl ketone

Pathways to Substituted Cyclopropylamines

The methylamino group of this compound provides a handle for the synthesis of a variety of substituted cyclopropylamines. The secondary amine can undergo N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones to introduce a wide range of substituents.

Furthermore, the amino group can be acylated to form amides, which can then be reduced to the corresponding secondary or tertiary amines. These synthetic routes provide access to a library of substituted cyclopropylamines, which are important pharmacophores found in numerous therapeutic agents. The ability to modify the nitrogen substituent allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Reaction TypeReagentsProduct
N-AlkylationAlkyl Halide, BaseN-Alkyl-N-methyl-1-(hydroxymethyl)cyclopropylamine
Reductive AminationAldehyde/Ketone, Reducing AgentN-Alkyl-N-methyl-1-(hydroxymethyl)cyclopropylamine
Acylation followed by ReductionAcyl Chloride, then LiAlH4N-Alkyl-N-methyl-1-(hydroxymethyl)cyclopropylamine

Preparation of Functionalized Cyclopropyl Derivatives

The unique structural scaffold of this compound, featuring a compact cyclopropyl ring substituted with both a methylamino and a methanol (B129727) group, presents it as a versatile building block in organic synthesis. However, detailed research findings specifically documenting its application in the synthesis of cyclopropyl amino acids and the construction of novel heterocyclic and spirocyclic systems are not extensively available in publicly accessible scientific literature. The following sections outline the potential synthetic pathways and transformations based on the known reactivity of similar chemical structures.

Synthesis of Cyclopropyl Amino Acids

The conversion of this compound to a cyclopropyl amino acid would necessitate the oxidation of the primary alcohol to a carboxylic acid. This transformation is a common objective in organic synthesis, and several standard oxidation protocols could theoretically be applied.

A plausible synthetic route would involve a two-step process: protection of the secondary amine followed by oxidation of the alcohol. The methylamino group is susceptible to oxidation; therefore, its protection is a critical initial step. Acylation or carbamoylation are common methods for amine protection. Following protection, the hydroxymethyl group could be oxidized to a carboxylic acid using a variety of reagents.

Table 1: Potential Reagents for the Oxidation of Protected this compound

Oxidation ReagentDescription
Jones Reagent (CrO₃/H₂SO₄/acetone)A strong oxidizing agent capable of converting primary alcohols to carboxylic acids.
Potassium Permanganate (KMnO₄)A powerful oxidant that can be used under basic, acidic, or neutral conditions.
TEMPO-based oxidation systemsA milder, catalytic system often used in conjunction with a stoichiometric oxidant like sodium hypochlorite.

Following the oxidation, deprotection of the amine would yield the desired 1-(methylamino)cyclopropanecarboxylic acid. The choice of both the protecting group and the oxidizing agent would be crucial to optimize the reaction yield and minimize side reactions, such as the cleavage of the cyclopropane ring, which can be sensitive to harsh reaction conditions.

While the synthesis of various cyclopropyl amino acids has been reported through methods like carbene addition to alkenes and modifications of cyclopropanecarbaldehydes, specific examples commencing from this compound are not detailed in the available literature.

Construction of Novel Heterocyclic and Spirocyclic Systems

The bifunctional nature of this compound makes it a potential precursor for the synthesis of unique heterocyclic and spirocyclic frameworks. The presence of both a nucleophilic amine and a hydroxyl group allows for intramolecular cyclization reactions or intermolecular reactions with other bifunctional molecules.

Heterocyclic Systems: Intramolecular cyclization could potentially lead to the formation of fused or bridged heterocyclic systems. For instance, activation of the hydroxyl group (e.g., by conversion to a leaving group) followed by intramolecular nucleophilic attack by the methylamino group could, in principle, form a bicyclic azetidinium salt, although this would be a highly strained system. Alternatively, reactions with external reagents could be employed. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone derivative).

Spirocyclic Systems: The construction of spirocyclic systems from this compound would likely involve a multi-step sequence where the cyclopropane ring becomes the spiro-fused component. One hypothetical approach could involve the conversion of the methanol group into a reactive electrophile and the amine into a nucleophile that participates in a cyclization with a suitable partner. For instance, the amine could be acylated with a reagent containing a latent electrophile, which, after activation, could undergo an intramolecular reaction.

Another strategy could involve the use of this compound as a component in multi-component reactions, which are powerful tools for the rapid assembly of complex molecular architectures.

Despite these theoretical possibilities, the scientific literature does not currently provide specific, detailed examples of the successful construction of novel heterocyclic or spirocyclic systems using this compound as the starting material. The exploration of its reactivity in this context remains an area for future research.

Emerging Research Directions and Future Perspectives

Innovations in Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure cyclopropyl-containing amino alcohols is a key area of focus, as the stereochemistry of such molecules can profoundly influence their biological activity. Recent innovations in stereoselective synthesis are moving beyond classical resolution techniques towards more efficient and atom-economical asymmetric methodologies.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric cyclopropanation of allylic alcohols followed by functional group transformations represents a viable route. Advances in transition-metal catalysis, particularly with rhodium, copper, and palladium complexes bearing chiral ligands, have enabled highly enantioselective and diastereoselective cyclopropanation reactions.

A representative example of stereoselective synthesis in a related system involves the preparation of steviol-based diterpene 1,3-aminoalcohols. mdpi.com In this multi-step synthesis, a key intermediate, β-keto alcohol, is prepared via a Wagner-Meerwein rearrangement of an epoxide derived from steviol (B1681142) methyl ester. mdpi.com The primary aminoalcohol is then formed through the Raney-nickel-catalyzed hydrogenation of an oxime, and a diverse library of aminoalcohols is synthesized using a Schiff base with primary amines. mdpi.com Such methodologies could be adapted for the stereoselective synthesis of derivatives of [1-(Methylamino)cyclopropyl]methanol.

Table 1: Comparison of Stereoselective Synthesis Methods for Aminoalcohols

MethodologyKey FeaturesPotential Applicability to this compound
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.Can be employed in the early stages of synthesis to establish the desired stereocenters on the cyclopropane (B1198618) ring.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Transition-metal catalysts with chiral ligands could be used for asymmetric cyclopropanation or amination reactions.
Enzymatic Resolution Enzymes are used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.Lipases or other hydrolases could be used to resolve a racemic mixture of this compound or its precursors.

Design and Discovery of Next-Generation Catalytic Systems

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of complex molecules like this compound. Research in this area is focused on creating catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and enable new types of chemical transformations.

For the synthesis of the methanol (B129727) component, significant advancements have been made in catalysts for CO2 hydrogenation. dtu.dkmdpi.com While traditional methanol synthesis relies on Cu/ZnO/Al2O3 catalysts at high pressures, research is exploring modifications to enable operation at lower pressures while maintaining high selectivity. mdpi.com The introduction of promoters and the use of novel support materials are key strategies. For example, the addition of silica (B1680970) as a stability promoter to copper-zinc-alumina-based catalysts has shown improved stability and lifetime. matthey.com

In the context of constructing the aminomethylcyclopropane scaffold, next-generation catalysts for C-N bond formation are being explored. This includes the development of more active and selective palladium, copper, and nickel catalysts for amination reactions. Photocatalysis is also emerging as a powerful tool, enabling the formation of C-N bonds under mild, visible-light-mediated conditions.

Table 2: Next-Generation Catalysts in Methanol Synthesis

Catalyst SystemPromoter/SupportKey AdvantagesReference
Cu/ZnO/Al2O3 SilicaImproved stability and extended lifetime matthey.com
Cu-based catalysts GermaniumInvestigated for CO2 hydrogenation dtu.dk
Cu/ZnO Gallium (Ga3+)Facilitates thermal reduction of ZnO, generating highly active nanoparticles mdpi.com

Advancements in Predictive Computational Modeling for Chemical Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. For a molecule like this compound, computational methods can provide valuable insights that guide experimental efforts.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic structure of the molecule, predict its spectroscopic properties, and model its reactivity. This information can be used to understand the factors that govern its chemical behavior and to design derivatives with enhanced properties. For instance, DFT calculations can help in understanding the conformational preferences of the cyclopropyl (B3062369) ring and the substituent groups, which can be crucial for its interaction with biological targets.

Furthermore, the application of data-driven approaches and machine learning is becoming increasingly prevalent in chemical design. sci-hub.se By training models on large datasets of chemical information, it is possible to predict the properties and activities of new molecules with a high degree of accuracy. mdpi.com In the context of methanol synthesis, predictive models based on neural networks have been developed to forecast by-product formation, achieving a high correlation with experimental data. sci-hub.se These predictive tools can accelerate the discovery of new derivatives of this compound with desired functionalities.

Table 3: Applications of Computational Modeling in Chemical Design

Modeling TechniqueApplicationRelevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties.Understanding reactivity, conformational analysis, and designing derivatives with specific electronic properties.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules and their interactions with other molecules (e.g., solvents, receptors).Predicting binding modes to biological targets and understanding solvation effects.
Machine Learning (ML) / Artificial Intelligence (AI) Prediction of properties, activities, and reaction outcomes based on existing data.Accelerating the discovery of new derivatives with desired biological activities or chemical properties.

Exploration of Multifunctionalization and Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. ed.ac.uknih.govnih.govresearchgate.net The development of MCRs for the synthesis of scaffolds related to this compound is a promising research avenue.

For instance, a multi-component reaction involving a cyclopropylamine (B47189), an aldehyde, and an activated methylene (B1212753) species can lead to the formation of functionalized cyclopentylamines under visible light activation in water, without the need for a photocatalyst or other additives. rsc.org This highlights the potential of using the inherent reactivity of the cyclopropylamine moiety to drive complex transformations.

Strategies for the late-stage functionalization of the this compound core are also of great interest. This would allow for the rapid diversification of the lead structure and the exploration of a broader chemical space. Techniques such as C-H activation could be employed to introduce new functional groups at specific positions on the cyclopropyl ring or the side chains, providing access to a wide range of novel derivatives.

The exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and its analogues, paving the way for the development of new and valuable chemical entities.

Q & A

Basic: What are the common synthetic routes to [1-(Methylamino)cyclopropyl]methanol, and how are intermediates characterized?

Answer:
Synthesis typically involves cyclopropanation strategies followed by functional group modifications. Key steps may include:

  • Cyclopropane ring formation : Using methods like Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds .
  • Amino and hydroxyl group introduction : For example, nucleophilic substitution or reductive amination to install the methylamino group, and oxidation/reduction steps for the hydroxymethyl moiety .
  • Intermediate characterization : FTIR (e.g., ν ~1650 cm⁻¹ for carbonyl groups in precursors), NMR (¹³C for cyclopropane ring carbons), and mass spectrometry for molecular weight confirmation .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Stability assays : Perform accelerated degradation studies at 40–60°C in buffers (pH 1–13) over 24–72 hours. Monitor degradation via HPLC or LC-MS .
  • Cyclopropane ring stability : Track ring-opening reactions (e.g., via GC-MS for volatile byproducts) under acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under inert atmospheres .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected FTIR peaks or NMR splitting patterns) for this compound?

Answer:

  • Data reconciliation strategies :
    • FTIR anomalies : Compare with computed spectra (DFT calculations) to identify vibrational modes from substituents like -NHCH₃ or cyclopropane ring strain .
    • NMR complexity : Use 2D techniques (HSQC, HMBC) to assign cyclopropane proton couplings (often appearing as ABX systems due to ring strain) .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., hydroxyl group orientation) .

Advanced: What methodologies optimize enantioselective synthesis of this compound?

Answer:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases for kinetic separation of enantiomers) .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during cyclopropane formation .
  • Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiomeric excess (ee >98%) .

Advanced: How do substituents (methylamino vs. hydroxymethyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Electronic effects :
    • Methylamino group : Enhances nucleophilicity at the N-center (e.g., in alkylation reactions) but may deactivate the cyclopropane ring via electron donation .
    • Hydroxymethyl group : Participates in hydrogen bonding, affecting solubility and directing regioselectivity in oxidation (e.g., selective oxidation to aldehydes) .
  • Experimental validation : Use Hammett plots or DFT calculations (e.g., NBO analysis) to quantify substituent effects .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound in biological systems?

Answer:

  • Core modifications :
    • Cyclopropane ring : Replace with cyclohexane or bicyclic systems to assess ring strain impact on target binding .
    • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and membrane permeability .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models (e.g., cytotoxicity profiling) .

Advanced: What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

Answer:

  • Impurity profiling : Use UPLC-MS/MS with high-resolution mass detectors (e.g., Q-TOF) to identify low-abundance species (e.g., ring-opened byproducts) .
  • Degradation pathways : Perform forced degradation (light, heat, oxidation) and map pathways using LC-NMR or isotopic labeling .
  • Quantification limits : Optimize methods to achieve LOQ <0.1% for ICH compliance .

Advanced: How to address discrepancies in reported synthetic yields across studies (e.g., 75% vs. 90% for similar intermediates)?

Answer:

  • Critical parameter analysis :
    • Catalyst loading : Compare Pd/C vs. enzyme-catalyzed steps (e.g., alcohol dehydrogenases in asymmetric reductions) .
    • Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF in cyclopropanation .
    • Workup protocols : Extract vs. distillative isolation impacts purity and yield .
  • Design of Experiments (DoE) : Use factorial designs to identify key variables (e.g., temperature, stoichiometry) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazard mitigation :
    • Irritant handling : Use gloves (nitrile) and fume hoods due to potential skin/eye irritation .
    • Thermal stability : Store under inert atmosphere (N₂) at 2–8°C to prevent decomposition .
    • Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses for hygroscopic forms .

Advanced: How can computational tools predict the physicochemical properties (logP, pKa) of this compound?

Answer:

  • Software utilization :
    • logP prediction : Use MarvinSketch or ACD/Labs with atomistic contribution models (e.g., Moriguchi method) .
    • pKa estimation : Employ COSMO-RS or SPARC for cyclopropane ring effects on amine basicity .
    • Molecular dynamics (MD) : Simulate solvation behavior in water/DMSO mixtures .
  • Experimental validation : Compare with shake-flask logP measurements and potentiometric titrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylamino)cyclopropyl]methanol
Reactant of Route 2
[1-(Methylamino)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.